molecular formula C7H15NOS B13175927 4-(2-Aminoethyl)thian-4-ol

4-(2-Aminoethyl)thian-4-ol

Cat. No.: B13175927
M. Wt: 161.27 g/mol
InChI Key: NXWRXNIWDMXOLJ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)thian-4-ol is an organic compound with the molecular formula C7H15NOS It is a thianol derivative, characterized by the presence of an aminoethyl group attached to the thianol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)thian-4-ol typically involves the reaction of thian-4-ol with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of ethylenediamine as the aminoethylating agent, which reacts with thian-4-ol in the presence of a suitable catalyst to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)thian-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thianol ring to a more saturated form.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminoethyl derivatives.

Scientific Research Applications

4-(2-Aminoethyl)thian-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)thian-4-ol involves its interaction with specific molecular targets. The aminoethyl group allows the compound to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in studies of enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Similar in structure but contains a benzenesulfonamide group instead of a thianol ring.

    4-(2-Aminoethyl)indole: Contains an indole ring, offering different chemical properties and biological activities.

Uniqueness

4-(2-Aminoethyl)thian-4-ol is unique due to its thianol ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

4-(2-aminoethyl)thian-4-ol

InChI

InChI=1S/C7H15NOS/c8-4-1-7(9)2-5-10-6-3-7/h9H,1-6,8H2

InChI Key

NXWRXNIWDMXOLJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CCN)O

Origin of Product

United States

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